molecular formula C15H17N3S B14765004 4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline CAS No. 1028700-54-0

4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline

Cat. No.: B14765004
CAS No.: 1028700-54-0
M. Wt: 271.4 g/mol
InChI Key: RUYLRGYYLJTVMM-UHFFFAOYSA-N
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Description

4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline is a complex organic compound featuring a thiazole ring, a pyridine ring, and an aniline group. Thiazole rings are known for their aromaticity and biological activity, making this compound of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiazole derivative with a pyridine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline is unique due to its combination of a thiazole ring, a pyridine ring, and an aniline group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

CAS No.

1028700-54-0

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline

InChI

InChI=1S/C15H17N3S/c1-11-6-8-18(15-17-7-9-19-15)10-14(11)12-2-4-13(16)5-3-12/h2-5,7,9H,6,8,10,16H2,1H3

InChI Key

RUYLRGYYLJTVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)C2=NC=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

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